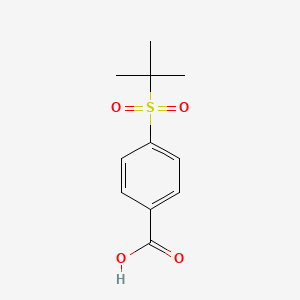

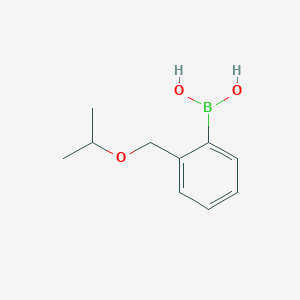

2-(Isopropoxymethyl)phenylboronic acid

説明

“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Chemical Reactions Analysis

Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .科学的研究の応用

Reversible Complex Formation for Biomolecule Detection and Separation

Phenylboronic acids form reversible complexes with polyol compounds such as saccharides, glycolipids, glycoproteins, and nucleotides. This property is extensively utilized for the recognition, separation, and detection of these biomolecules. Their application spans across self-regulated insulin delivery, tissue engineering, separation, and sensor systems, highlighting their potential in developing advanced diagnostic and therapeutic tools (Chu Liang-yin, 2006).

Catalysis in Organic Synthesis

Phenylboronic acids serve as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines, facilitated by derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid. This catalytic activity enables the synthesis of complex molecules, including peptides, under mild conditions, thereby expanding the toolkit available for chemical synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Polymeric Nanomaterials for Biomedical Applications

The formation of reversible complexes with polyols also underpins the development of phenylboronic acid-decorated polymeric nanomaterials. These materials have been exploited for diagnostic and therapeutic applications, such as drug delivery systems and biosensors. The interaction with glucose and sialic acid exemplifies their utility in creating responsive systems for controlled drug release or biomarker detection (Tianyu Lan, Qianqian Guo, 2019).

Solid-State Chemistry for Protective Syntheses

In solid-state chemistry, phenylboronic acid reacts quantitatively with diamines, anthranilic acid, diols, and polyols to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries. This approach offers a waste-free and facile method for the protection of sensitive compounds, which is crucial for developing sustainable chemical processes (G. Kaupp, M. Naimi-Jamal, V. Stepanenko, 2003).

将来の方向性

Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.

特性

IUPAC Name |

[2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILTNJCMPDLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropoxymethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)